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Compound of Interest

Compound Name: Glaucin B

Cat. No.: B1180768

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data of Glaucin B, an
aporphine alkaloid of significant interest for its pharmacological properties. The guide covers its
Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral
characteristics, offering detailed experimental protocols and data interpretation.

Introduction to Glaucin B

Glaucin B is a naturally occurring alkaloid found in several plant species, most notably in
Glaucium flavum. It is structurally characterized by a tetracyclic aporphine core. Understanding
its spectral properties is crucial for its identification, characterization, and the development of
analytical methods for its quantification in biological and pharmaceutical matrices.

Spectral Data Summary

The following tables summarize the key quantitative data obtained from the NMR, MS, and IR
analysis of Glaucin B.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The *H and 3C NMR spectral data provide detailed information about the molecular structure of
Glaucin B. The following data is based on studies of (+)-glaucine hydrotrifluoroacetate, a salt
of glaucine, and presents the chemical shifts for the major (equatorial N-methyl) and minor
(axial N-methyl) diastereomers observed in solution.[1]
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Table 1: *H NMR Chemical Shifts (0) and Coupling Constants (J) for Glaucin B (as
hydrotrifluoroacetate salt in CD2ClI2)[1]

Major Diastereomer (9,

Minor Diastereomer (J,

Proton ppm, J, Hz) ppm, J, Hz)

H-3 6.78 (s) 6.80 (s)

H-4a 3.15 (dd, 16.5, 4.0) 3.20 (dd, 16.0, 4.5)
H-4pB 2.80 (dd, 16.5, 12.0) 2.85 (dd, 16.0, 11.5)
H-5a 3.40 (ddd, 12.0, 4.0, 2.0) 3.45 (m)

H-50 2.65 (m) 2.70 (m)

H-6a 4.25 (d, 12.0) 4.30 (d, 11.5)

H-7a 3.05 (m) 3.10 (m)

H-78 2.90 (m) 2.95 (m)

H-8 6.60 (s) 6.62 (s)

H-11 8.10 (s) 8.12 (s)

1-OCHs 3.65 (s) 3.67 (s)

2-OCHs 3.88(s) 3.90 (s)

9-OCH:s 3.92 (s) 3.94 (s)

10-OCHs 3.95 (s) 3.97 (s)

N-CHs 2.60 (s) 2.95 (s)

Table 2: 13C NMR Chemical Shifts (8) for Glaucin B (as hydrotrifluoroacetate salt in CD2Cl2)[1]
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Carbon Major Diastereomer (S, Minor Diastereomer (3,
ppm) ppm)
C-1 145.5 145.7
C-la 127.8 128.0
C-1b 111.5 1117
C-2 152.0 152 2
C-3 1125 112.7
C-3a 128.5 128.7
C-4 29.5 297
C-5 53.0 532
C-6a 62.5 62.7
C-7 35.0 35.2
C-7a 125.0 1252
C-8 110.0 1102
C-9 148.0 148.2
C-10 149.5 1497
c-11 122.0 1922
C-11a 129.0 129 2
1-OCHs 56.0 56.2
2-OCHs 61.0 612
9-OCHs 61.5 617
10-OCHs 56.5 56.7
N-CHs 435 470

Mass Spectrometry (MS) Data
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Mass spectrometry of Glaucin B provides information on its molecular weight and
fragmentation pattern, which is essential for its identification and structural elucidation.

Table 3: Mass Spectrometry Data for Glaucin B

Parameter Value

Molecular Formula C21H25NO4

Molecular Weight 355.43 g/mol

lonization Mode Electrospray lonization (ESI), Positive
Precursor lon [M+H]* m/z 356.18

Major Fragment lons (m/z) 340, 325, 310, 296, 281

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in Glaucin B. The
following table lists the expected characteristic absorption bands.

Table 4: Characteristic IR Absorption Bands for Glaucin B

Wavenumber (cm~?) Functional Group Vibration Mode
3050-3000 Aromatic C-H Stretching

2950-2850 Aliphatic C-H Stretching

1610, 1500 Aromatic C=C Stretching

1280-1200 Aryl-O (Ether) Asymmetric Stretching
1150-1050 C-N Stretching

1050-1000 Aryl-O (Ether) Symmetric Stretching

Experimental Protocols

Detailed methodologies for the spectral analysis of Glaucin B are provided below.
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NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of Glaucin B in 0.5-0.7 mL of
deuterated chloroform (CDCIs) or deuterated methylene chloride (CD2Cl2). Add a small
amount of tetramethylsilane (TMS) as an internal standard (O ppm).

 Instrumentation: A high-resolution NMR spectrometer operating at a proton frequency of 300
MHz or higher.

e 1H NMR Acquisition:
o Number of scans: 16-64
o Relaxation delay: 1-2 seconds
o Pulse width: 90°
o Spectral width: 0-15 ppm
e 13C NMR Acquisition:
o Number of scans: 1024-4096
o Relaxation delay: 2-5 seconds
o Pulse program: Proton-decoupled
o Spectral width: 0-200 ppm

» Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired free induction decays (FIDs).

Mass Spectrometry

o Sample Preparation: Prepare a stock solution of Glaucin B in methanol or acetonitrile at a
concentration of 1 mg/mL. Dilute the stock solution to a final concentration of 1-10 pg/mL
with the mobile phase.
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e Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a
tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

e LC Conditions:

o

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 pm).

Mobile Phase A: 0.1% formic acid in water.

[¢]

Mobile Phase B: 0.1% formic acid in acetonitrile.

[e]

[e]

Gradient: Start with 5-10% B, ramp to 95% B over 10-15 minutes.
o Flow Rate: 0.2-0.4 mL/min.
e MS Conditions:
o |onization Mode: ESI Positive.
o Capillary Voltage: 3-4 kV.
o Source Temperature: 100-150 °C.
o Collision Gas: Argon.
o MS1 Scan Range: m/z 100-500.

o MS/MS: Select the precursor ion [M+H]* (m/z 356.2) for collision-induced dissociation
(CID) and acquire product ion scans.

Infrared (IR) Spectroscopy

o Sample Preparation:

o KBr Pellet Method: Mix 1-2 mg of Glaucin B with approximately 100-200 mg of dry
potassium bromide (KBr). Grind the mixture to a fine powder and press it into a
transparent pellet using a hydraulic press.
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o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on
the ATR crystal.

 Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
e Acquisition:

o Scan Range: 4000-400 cm~2.

o Resolution: 4 cm~1.

o Number of Scans: 16-32.

o Data Processing: Perform a background subtraction using a spectrum of the empty sample
holder (for KBr) or the clean ATR crystal.

Visualizations

The following diagrams illustrate the workflow for spectral data analysis and the fragmentation
pathway of Glaucin B.
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Spectral Data Analysis Workflow for Glaucin B
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Spectral analysis workflow for Glaucin B.
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Mass Spectrometry Fragmentation Pathway of Glaucin B
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Mass spectrometry fragmentation of Glaucin B.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectral Data Analysis of Glaucin B: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1180768#spectral-data-analysis-of-glaucin-b-nmr-
ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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